molecular formula C22H19N3O2S2 B2598898 (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 900006-11-3

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2598898
CAS No.: 900006-11-3
M. Wt: 421.53
InChI Key: HDMUHJJNJQQTJP-PKNBQFBNSA-N
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Description

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole and pyridine derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
  • (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide

Uniqueness

(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the methoxy and methyl groups on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-15-8-10-18(27-2)20-21(15)29-22(24-20)25(14-16-6-3-4-12-23-16)19(26)11-9-17-7-5-13-28-17/h3-13H,14H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMUHJJNJQQTJP-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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